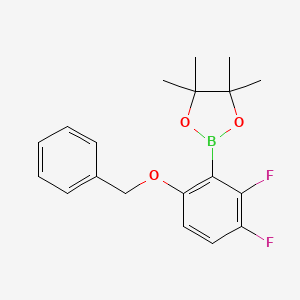

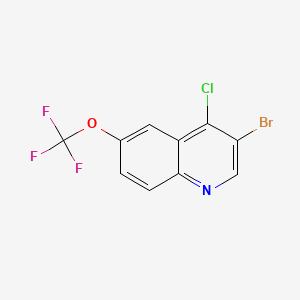

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling is the most important application of organoboron compounds like "this compound" . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Applications in Polymer Synthesis

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester has applications in the synthesis of polymers. For instance, its derivatives have been used in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. These polymers can degrade in an aqueous medium and are potential candidates for H2O2-responsive delivery vehicles, as demonstrated by the controlled release of Nile red from cytocompatible nanoparticles fabricated from these polymers (Cui, Zhang, Du, & Li, 2017).

Stability and Hydrolysis

The stability of phenylboronic pinacol esters, which are closely related to the compound , has been studied, especially their susceptibility to hydrolysis at physiological pH. The hydrolysis rate is influenced by substituents in the aromatic ring and is notably accelerated at physiological pH, emphasizing the need for caution when considering these esters for pharmacological purposes (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Electrochemical Properties

Electrochemical properties of phenoxymethylboronic acid pinacol ester and its benzyloxy analogues have been analyzed. It was observed that organotrifluoroborates have much lower oxidation potentials compared to corresponding boronic acid pinacol esters. This indicates the marked σ-effect of organotrifluoroborates, which can influence the electrochemical behavior of related compounds (Ohtsuka, Inagi, & Fuchigami, 2017).

Phosphorescence Properties

Interestingly, simple arylboronic esters, closely related to the compound , exhibit room-temperature phosphorescence in the solid state. This characteristic is quite remarkable as phosphorescent organic molecules typically require heavy atoms and/or carbonyl groups. This finding could revise the general notion of phosphorescent organic molecules and open new pathways in material science (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, & Fukushima, 2017).

作用機序

Target of Action

The primary target of the compound “2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester” is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of various biochemical pathways involved in carbon–carbon bond formation . The compound’s interaction with palladium in the transmetalation step is a key part of these pathways .

Pharmacokinetics

The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in various organic synthesis processes .

Action Environment

The compound’s action, particularly its stability and rate of hydrolysis, is influenced by environmental factors such as the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

特性

IUPAC Name |

2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHWIASKEBANNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656775 |

Source

|

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-70-0 |

Source

|

| Record name | 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)